![molecular formula C17H12N4O4S2 B3004566 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 923395-18-0](/img/structure/B3004566.png)
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S2 and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research on derivatives of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has shown significant promise in anticancer applications. A study by Ravinaik et al. (2021) designed and synthesized compounds similar to this molecule, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several derivatives exhibited superior anticancer activities compared to the reference drug, etoposide (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
Compounds bearing the 1,3,4-oxadiazole structure, closely related to the chemical , have been recognized for their biological activities, including antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds, demonstrating moderate to significant antibacterial and antifungal activities (Khalid et al., 2016). Additionally, Desai et al. (2016) reported considerable antibacterial and antifungal potential in synthesized compounds of this class (Desai et al., 2016).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole, such as the molecule , have also been investigated for their corrosion inhibition properties. Ammal et al. (2018) found that certain derivatives efficiently inhibit corrosion in mild steel in sulfuric acid, highlighting the potential for industrial applications (Ammal et al., 2018).
Antitubercular and Antimalarial Activity
Sulfonyl derivatives related to the compound have been explored for their antitubercular and antimalarial activities. Kumar et al. (2013) synthesized novel sulfonyl derivatives, revealing potent antibacterial, antifungal, and antitubercular properties (Kumar et al., 2013). Furthermore, Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, offering insights into their potential as COVID-19 drugs (Fahim & Ismael, 2021).
Antidiabetic Screening
A study by Lalpara et al. (2021) on N-substituted derivatives of a similar compound demonstrated in vitro antidiabetic activity, showcasing the compound's potential in diabetes treatment (Lalpara et al., 2021).
Mecanismo De Acción
- This compound belongs to the thiazole class, which has diverse biological activities . Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms.
- While specific targets for this compound may vary, thiazoles are found in various biologically active molecules, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c22-15(16-18-12-8-4-5-9-13(12)26-16)19-17-21-20-14(25-17)10-27(23,24)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDJWDQUDZGEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)
![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)
![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)
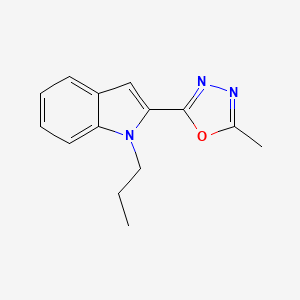
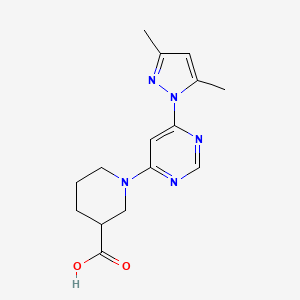
![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
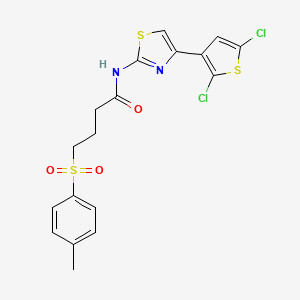
![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)
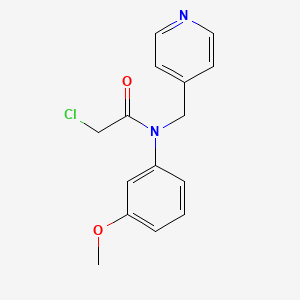
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)
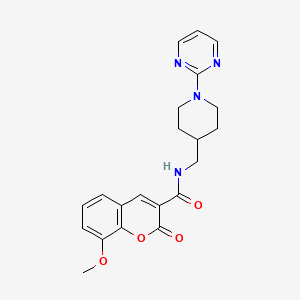
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
